N-Ethyl-3,4,5-trimethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-ethyl-3,4,5-trimethoxyaniline |
InChI |
InChI=1S/C11H17NO3/c1-5-12-8-6-9(13-2)11(15-4)10(7-8)14-3/h6-7,12H,5H2,1-4H3 |
InChI Key |
VRIGZMIQTLFNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-Ethyl-3,4,5-trimethoxyaniline
An In-Depth Technical Guide to N-Ethyl-3,4,5-trimethoxyaniline: Synthesis, Characterization, and Applications
Executive Summary
This compound is a bespoke synthetic intermediate of significant interest to medicinal chemists and drug development professionals. As a derivative of 3,4,5-trimethoxyaniline—a structural analog of mescaline—it belongs to a class of compounds built upon the highly valued trimethoxyphenyl scaffold. This scaffold is a cornerstone in the design of numerous biologically active molecules, particularly in oncology. The strategic addition of an N-ethyl group modifies the polarity, steric profile, and metabolic stability of the parent amine, opening new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, modern analytical characterization techniques, and a discussion of its applications as a versatile building block in contemporary drug discovery.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore, renowned for its prevalence in natural products and synthetic compounds with potent biological activity. Its most notable role is as a key structural element in colchicine and combretastatin A-4, two powerful natural products that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This ability to inhibit tubulin polymerization has made the 3,4,5-trimethoxyphenyl group a focal point for the design of new anticancer agents.[1]
The aniline nitrogen of 3,4,5-trimethoxyaniline serves as a critical handle for synthetic elaboration. N-alkylation, such as the introduction of an ethyl group, is a fundamental tactic in medicinal chemistry to modulate a compound's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability by blocking N-dealkylation, and fine-tune physicochemical properties like lipophilicity, which governs absorption, distribution, metabolism, and excretion (ADME). The strategic use of N-alkylated trimethoxyanilines has been explored in creating novel anticancer agents, underscoring the importance of this compound as a high-value intermediate.[2]
Chemical Identity and Physicochemical Properties
This compound is a secondary aromatic amine. Its structure combines the electron-rich, sterically influential trimethoxy-substituted benzene ring with a flexible N-ethyl group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its well-characterized precursor, 3,4,5-trimethoxyaniline.
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | Standard nomenclature |
| Molecular Formula | C₁₁H₁₇NO₃ | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated |
| CAS Number | Not commonly cataloged | - |
| Appearance | Predicted: Colorless to pale yellow/brown oil or low-melting solid | N-alkylation typically lowers the melting point compared to the primary amine precursor.[3] N-ethylaniline is a liquid.[4] |
| Melting Point | Predicted: < 25 °C | The precursor, 3,4,5-trimethoxyaniline, has a melting point of 110-116 °C.[3] N-ethylation removes H-bonding capabilities, significantly lowering the melting point. |
| Boiling Point | Predicted: > 250 °C (atm.) | Extrapolated from similar structures. Likely to require vacuum distillation to prevent decomposition. |
| Solubility | Predicted: Sparingly soluble in water; soluble in common organic solvents (Ethanol, DCM, Ethyl Acetate, THF). | Increased lipophilicity from the ethyl group enhances solubility in organic solvents compared to the precursor.[5] |
| SMILES | CCNc1cc(OC)c(OC)c(OC)c1 | - |
| InChI Key | Predicted: Based on structure | - |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved in a two-stage process: first, the synthesis of the 3,4,5-trimethoxyaniline precursor, followed by its selective N-ethylation.
Stage 1: Synthesis of Precursor (3,4,5-Trimethoxyaniline)
A robust and high-yielding method for preparing the precursor is the Hofmann rearrangement of 3,4,5-trimethoxybenzamide, which is derived from commercially available 3,4,5-trimethoxybenzoic acid.[6]
Protocol: Hofmann Rearrangement
-
Amide Formation: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent treatment with concentrated aqueous ammonia at 0-5 °C yields 3,4,5-trimethoxybenzamide.
-
Rearrangement: The amide is treated with a cold aqueous solution of sodium hypobromite (prepared in situ from bromine and excess sodium hydroxide).
-
Hydrolysis & Work-up: The reaction mixture is heated to ~85 °C to hydrolyze the intermediate isocyanate and drive the decarboxylation.[6] The resulting primary amine, 3,4,5-trimethoxyaniline, precipitates from the aqueous solution upon cooling and can be isolated by filtration. Purity is typically >99% after recrystallization from an ethanol/water mixture.[6]
Stage 2: Selective N-Ethylation via Reductive Amination
Reductive amination is the method of choice for this transformation as it offers high selectivity for mono-alkylation, proceeds under mild conditions, and avoids the formation of quaternary ammonium salts that can occur with direct alkylation using ethyl halides.[7] The process involves the reaction of the primary amine with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ.
Experimental Protocol: N-Ethylation of 3,4,5-Trimethoxyaniline
-
Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be facilitated by the addition of a mild acid catalyst (e.g., acetic acid) or a dehydrating agent like magnesium sulfate.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Causality: NaBH(OAc)₃ is chosen for its mildness and selectivity. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, minimizing the formation of ethanol as a byproduct.[7]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure substance.
-
Caption: Two-stage synthesis of this compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be highly characteristic. Key signals include:
-
A three-proton triplet around δ 1.2-1.3 ppm for the methyl group (-CH₂-CH₃).
-
A two-proton quartet around δ 3.1-3.3 ppm for the methylene group (-NH-CH₂-), which may show coupling to the adjacent N-H proton.
-
A one-proton broad singlet for the amine proton (-NH-).
-
A three-proton singlet for the C4-methoxy group and a six-proton singlet for the equivalent C3/C5-methoxy groups, typically between δ 3.7-3.9 ppm.
-
A two-proton singlet for the equivalent aromatic protons (C2/C6) around δ 6.0-6.2 ppm. The upfield shift is due to the strong electron-donating effect of the amino and methoxy groups.
-
-
¹³C NMR: The spectrum will confirm the carbon framework. Expected signals include:
-
An aliphatic carbon for the -CH₃ around δ 14-16 ppm.
-
An aliphatic carbon for the -CH₂- around δ 38-42 ppm.
-
Signals for the methoxy carbons around δ 56 ppm (C3/C5) and δ 60-61 ppm (C4).
-
Aromatic carbons, with the C2/C6 carbons appearing significantly upfield (δ ~95 ppm) due to strong ortho/para donation. Other aromatic carbons will appear between δ 130-155 ppm.[8]
-
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 212.27.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺• at m/z 211 is expected. The primary and most characteristic fragmentation pathway for N-alkylanilines is the α-cleavage (beta-cleavage to the ring), resulting in the loss of an alkyl radical.[9] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized fragment at m/z 196. This is often the base peak in the spectrum. Further fragmentation may involve losses of formaldehyde (CH₂O) or methyl radicals from the methoxy groups.[10]
-
-
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity peak in the 3350-3450 cm⁻¹ region corresponding to the N-H stretch of the secondary amine. This replaces the characteristic doublet of the primary amine precursor.
-
Multiple strong C-O stretching bands for the methoxy groups in the 1000-1250 cm⁻¹ region.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.
-
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex molecules with tailored biological functions.
-
Anticancer Drug Discovery: The primary application is in the synthesis of novel tubulin polymerization inhibitors. The N-ethylanilino group can be incorporated as the "A-ring" moiety that binds in the colchicine domain of β-tubulin. The nitrogen atom provides a convenient point for linking to various heterocyclic systems that serve as the "B-ring," enabling the exploration of new chemical space for potent antimitotic agents.[1]
-
Kinase Inhibitors: The aniline scaffold is common in kinase inhibitors, where the N-H group often acts as a crucial hydrogen bond donor in the hinge region of the ATP-binding pocket. The N-ethyl group can be used to probe steric tolerance within the binding site or to orient the molecule optimally for other interactions.
-
SAR Studies: In a lead optimization campaign, synthesizing the N-ethyl analog alongside other N-alkyl derivatives (methyl, propyl, etc.) provides critical data on how steric bulk and lipophilicity in this region of the molecule affect target engagement, cell permeability, and metabolic stability.
Caption: Role as a core scaffold for diverse therapeutic agents.
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, its structure as a substituted aniline warrants rigorous safety precautions. Aromatic amines as a class are known for their potential toxicity.[4][11]
-
Hazard Assessment:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with analogs like N-ethylaniline and N-methylaniline.[4][12] Systemic effects may include methemoglobinemia, leading to cyanosis.
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and air, as anilines are prone to oxidation, which can cause discoloration (typically turning brown). Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Conclusion
This compound represents a strategically important, yet specialized, building block for chemical and pharmaceutical research. Its synthesis from readily available materials via robust chemical transformations makes it an accessible tool for researchers. The compound merges the pharmacologically significant 3,4,5-trimethoxyphenyl scaffold with a synthetically versatile N-ethylamino group, providing a platform for developing next-generation therapeutics, particularly in the realm of oncology. Proper understanding of its synthesis, characterization, and safe handling is paramount for unlocking its full potential in the advancement of medicinal chemistry.
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Al-Abdullah, E. S., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.
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Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
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Franski, R., Gierczyk, B., & Schroeder, G. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar.
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Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino)-6-(Substituted Aniline)-N'-aryl-1,3,5-triazine-2-carbahydrazide Derivatives as Potent Antimycobacterial Agents.
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Sinha, R. (n.d.). Fast Atom Bombardment Mass Spectral Analysis of 8-(4-Amino-1-Methylbutylamino)-6-Methoxy-Quinoline. Asian Journal of Chemistry.
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Sharma, P., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile as potential EGFR inhibitors. RSC Medicinal Chemistry.
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Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
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A Technical Guide to the Physicochemical Properties of N-Ethyl-3,4,5-trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Ethyl-3,4,5-trimethoxyaniline
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural predecessor, 3,4,5-trimethoxyaniline, is a crucial component in the synthesis of various therapeutic agents, including novel anticancer drugs.[1] The ethylation of the primary amine introduces modifications to its lipophilicity and steric profile, making the precise characterization of its physical properties, such as melting and boiling points, essential for process development, purification, and quality control.
These parameters are critical indicators of purity.[2] A sharp, well-defined melting point range suggests a high-purity crystalline solid, whereas a broad melting range often indicates the presence of impurities. The boiling point is fundamental for purification via distillation, especially when dealing with liquid-phase reactions or residual solvents. For a compound like this compound, which may require high-temperature distillation for purification, understanding its boiling behavior, particularly under reduced pressure to prevent decomposition, is paramount.[3]
Physicochemical Data Summary
The accurate determination of melting and boiling points is foundational to the chemical and physical characterization of a substance. The data for the parent compound, 3,4,5-trimethoxyaniline, is well-established and provides a valuable reference point.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| 3,4,5-Trimethoxyaniline (Reference) | 24313-88-0 | C₉H₁₃NO₃ | 183.21 g/mol | 110-116 °C[4][5][6] | 293-317 °C (est.)[1][7] |
| This compound | Not Available | C₁₁H₁₇NO₃ | 211.26 g/mol | Data Not Found | Data Not Found |
Note: Despite a comprehensive literature search, specific, experimentally verified melting and boiling point data for this compound were not found in the available resources. The values for the parent compound, 3,4,5-trimethoxyaniline, are provided for context and comparison. The boiling point for this parent compound is largely an estimate, highlighting the likelihood of decomposition at atmospheric pressure.
Authoritative Insight: Predicting Physicochemical Properties
In the absence of empirical data, a seasoned scientist must rely on structure-property relationships to forecast the behavior of this compound relative to its parent compound, 3,4,5-trimethoxyaniline.
-
Melting Point: The parent aniline is a crystalline solid with a melting point of 110-116 °C.[4][5][6] This is due to the presence of two N-H bonds that can participate in intermolecular hydrogen bonding, facilitating a stable crystal lattice. The conversion of the primary amine (-NH₂) to a secondary amine (-NH-CH₂CH₃) in this compound reduces the number of N-H bonds from two to one. This reduction in hydrogen bonding capacity typically disrupts crystal packing efficiency, leading to a lower melting point . It is plausible that this compound could be a low-melting solid or even an oil at room temperature.
-
Boiling Point: The addition of an ethyl group increases the molecular weight and van der Waals forces. Consequently, the boiling point of this compound is expected to be higher than that of 3,4,5-trimethoxyaniline. However, like many high-molecular-weight anilines, it is susceptible to thermal decomposition at atmospheric boiling temperatures.[3] Therefore, any purification by distillation must be conducted under reduced pressure.[3][8]
Experimental Protocols for Accurate Determination
To generate reliable data for this compound, rigorous, well-controlled experimental procedures are required. The following protocols are presented as a self-validating system, incorporating calibration and verification steps to ensure trustworthiness.
This method is suitable for crystalline solid samples.
Causality: The capillary method provides a precise measure of the temperature range over which a substance transitions from a solid to a liquid. The sharpness of this range is a primary indicator of purity.
Methodology:
-
Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points (e.g., benzoic acid, caffeine). This ensures the accuracy of the thermometer reading.
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.[2][9]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).
This method is ideal for small sample quantities and is adaptable for measurements under reduced pressure.
Causality: Boiling occurs when the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] This method precisely identifies this equilibrium temperature. For high-boiling compounds, applying a vacuum lowers the required temperature, preventing decomposition.[3]
Methodology:
-
Apparatus Setup:
-
Measurement at Atmospheric Pressure:
-
Heat the bath gradually.[9]
-
As the liquid heats, air trapped in the capillary will bubble out slowly.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2][9]
-
Note this temperature.
-
Remove the heat source and allow the apparatus to cool.
-
The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature again. This is the point where the external pressure overcomes the vapor pressure.
-
The average of these two temperatures is the boiling point.[2]
-
-
Measurement at Reduced Pressure:
-
The same apparatus can be used within a vacuum distillation setup.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Reduce the pressure to the desired level (e.g., 10 mmHg).
-
Perform the heating and cooling cycle as described above.
-
Record the boiling point and the exact pressure.
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions like melting (endothermic) and boiling (endothermic) are detected as distinct peaks, providing highly accurate and reproducible data.[10]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into a hermetically sealed aluminum pan. For boiling point determination, a pinhole is made in the lid to allow for vapor escape at the boiling point, maintaining equilibrium.[11]
-
Measurement:
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The boiling point is determined from the onset of the sharp boiling endotherm.[10]
Visualization of Experimental Workflow
The logical flow for determining these critical physical properties can be visualized to ensure a systematic and robust approach.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
While empirical data for this compound remains to be published, a thorough understanding of its structural relationship to 3,4,5-trimethoxyaniline allows for reasoned predictions of its melting and boiling points. The ethyl substitution on the amine is expected to lower the melting point due to reduced hydrogen bonding and increase the boiling point due to higher molecular weight. The experimental protocols detailed herein provide a robust framework for researchers to determine these values with high confidence and scientific integrity. The use of advanced techniques like DSC is recommended for achieving the highest precision and accuracy, which is critical for applications in drug development and manufacturing.
References
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Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 5, 2026, from [Link]
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Class XI Determination of Melting and Boiling Points. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]
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Harper, A., & Nickels, K. (2008). Reduced pressure boiling. Queensland University of Technology. Retrieved February 5, 2026, from [Link]
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EXPERIMENT (7) - aniline point. (n.d.). University of Technology-Iraq. Retrieved February 5, 2026, from [Link]
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Differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments. Retrieved February 5, 2026, from [Link]
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3,4,5-Trimethoxyaniline. (n.d.). Protheragen. Retrieved February 5, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of N-Ethyl-3,4,5-trimethoxyaniline via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-Ethyl-3,4,5-trimethoxyaniline, a key intermediate in pharmaceutical and neurochemical research. We present a detailed methodology centered on the reductive amination of 3,4,5-trimethoxyaniline with acetaldehyde, utilizing sodium borohydride as the reducing agent. This guide explains the scientific rationale behind the chosen synthetic strategy, offers a detailed step-by-step experimental procedure, and includes characterization data, troubleshooting advice, and visual diagrams to ensure reliable and reproducible results for researchers in drug development and organic synthesis.
Introduction and Strategic Rationale
This compound is a substituted phenethylamine precursor of significant interest. Its structural similarity to mescaline and other psychoactive compounds makes it a valuable building block for developing novel therapeutics and research tools. The efficient and clean synthesis of this secondary amine is therefore a critical objective.
Two primary synthetic routes are commonly considered for the N-ethylation of 3,4,5-trimethoxyaniline:
-
Direct Alkylation: This involves reacting the starting aniline with an ethylating agent such as ethyl iodide or ethyl bromide. While straightforward, this method often suffers from a lack of selectivity, leading to the formation of the undesired N,N-diethyl tertiary amine and quaternary ammonium salts. Controlling the reaction stoichiometry can be challenging, often resulting in complex purification procedures.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the aniline with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This method is widely favored in modern organic synthesis for its high selectivity, milder reaction conditions, and generally higher yields of the target mono-alkyated product.[2]
For this application note, we have selected reductive amination as the superior strategy. The controlled formation of the imine intermediate prior to reduction significantly minimizes the risk of over-alkylation, a common pitfall in direct alkylation methods.[3] The use of sodium borohydride (NaBH₄), a mild and selective reducing agent, ensures that the carbonyl group of any unreacted acetaldehyde is reduced to ethanol rather than leading to side products, further simplifying purification.[4]
Reaction Mechanism: Reductive Amination
The synthesis proceeds via a well-established two-stage mechanism within a single pot:
-
Imine Formation: The nucleophilic nitrogen of 3,4,5-trimethoxyaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-ethylidene-3,4,5-trimethoxyaniline (an imine).[1]
-
Imine Reduction: A hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the C=N double bond of the imine.[5] A subsequent workup with water protonates the resulting anion to yield the final product, this compound.
Caption: Figure 1: Mechanism of Reductive Amination
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale and can be adapted for larger quantities with appropriate adjustments to equipment and cooling.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Supplier Notes |
| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | 10.0 | 1.83 g | Purity >98%[6] |
| Acetaldehyde | C₂H₄O | 44.05 | 12.0 | 0.7 mL (1.2 eq) | Use freshly opened bottle |
| Sodium Borohydride | NaBH₄ | 37.83 | 15.0 | 0.57 g (1.5 eq) | Handle with care |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 50 mL | Anhydrous grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | For extraction |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir at room temperature until all the aniline has dissolved.
-
Imine Formation: Add acetaldehyde (0.7 mL, 12.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 1 hour. This period is crucial for the formation of the imine intermediate.[3]
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes. Causality Note: This addition must be slow and controlled. NaBH₄ reacts with methanol to produce hydrogen gas, and the reaction is exothermic. Adding it too quickly can cause excessive foaming and a dangerous rise in temperature. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4-6 hours or until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) shows the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Effervescence (hydrogen gas) will be observed.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 50 mL of dichloromethane (DCM) and 50 mL of saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Workup: Separate the organic (bottom) layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
Purification
The crude product can be purified by silica gel column chromatography.[7]
-
Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.
-
Procedure: Load the crude product onto a silica gel column and elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure product. Expected yield is typically in the 75-85% range.
Experimental Workflow and Characterization
The entire process from setup to analysis is streamlined for efficiency and safety.
Caption: Figure 2: Experimental Workflow
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.1-6.3 ppm (s, 2H): Aromatic protons on the trimethoxy-substituted ring.
-
δ ~3.85 ppm (s, 6H): Methoxy protons at positions 3 and 5.
-
δ ~3.82 ppm (s, 3H): Methoxy proton at position 4.
-
δ ~3.5-3.8 ppm (br s, 1H): N-H proton.
-
δ ~3.15 ppm (q, J=7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ ~1.25 ppm (t, J=7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
Mass Spectrometry (EI): m/z 211 (M⁺), 196 (M⁺ - CH₃), 182 (M⁺ - C₂H₅).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete imine formation. | Ensure the 1-hour stirring time after acetaldehyde addition before cooling and adding NaBH₄. |
| Inefficient reduction. | Use fresh, high-quality NaBH₄. Ensure the reaction is stirred adequately after addition. | |
| Starting Material Remains | Insufficient reducing agent. | Use 1.5 equivalents of NaBH₄. Monitor reaction by TLC and add a small amount of extra NaBH₄ if necessary. |
| Presence of Di-ethylated Product | This is unlikely with this method but could indicate a contaminated starting material or side reactions. | Confirm the purity of the starting aniline. Ensure acetaldehyde is not in vast excess. |
| Oily Product Hard to Purify | Residual solvent or impurities. | Ensure complete drying of organic layers. Perform careful column chromatography. |
Conclusion
The reductive amination protocol detailed herein provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural steps, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery.
References
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
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Navigating the Synthesis of N-Alkylated Electron-Rich Anilines: A Guide to Reaction Conditions and Protocols
Introduction: The Enduring Importance of N-Alkylated Anilines
The N-alkylation of anilines, particularly those bearing electron-donating substituents, is a cornerstone transformation in modern organic synthesis. The resulting secondary and tertiary arylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials. For researchers and drug development professionals, mastering the selective and efficient synthesis of these compounds is paramount. This guide provides an in-depth exploration of contemporary methods for the N-alkylation of electron-rich anilines, with a focus on understanding the rationale behind the selection of reaction conditions to empower chemists to optimize these crucial reactions. We will delve into the prevalent "borrowing hydrogen" methodology, classical nucleophilic substitution, and reductive amination, offering detailed protocols and troubleshooting insights.
The Rise of Sustainable N-Alkylation: The Borrowing Hydrogen Strategy
The "borrowing hydrogen" or "hydrogen autotransfer" concept has revolutionized the N-alkylation of amines with alcohols, offering a green and atom-economical alternative to traditional methods that often rely on stoichiometric and hazardous reagents.[1][2] This strategy utilizes a transition metal catalyst to temporarily "borrow" hydrogen from an alcohol to form a metal-hydride species and an in-situ generated aldehyde. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated aniline, regenerating the catalyst for the next cycle. The only byproduct of this elegant process is water.[3][4]
Mechanism of Borrowing Hydrogen N-Alkylation
The catalytic cycle can be visualized as a three-step process:
Figure 1: The Borrowing Hydrogen Catalytic Cycle.
Causality Behind Experimental Choices:
-
The Catalyst: The choice of the transition metal catalyst is critical and dictates the reaction's efficiency and substrate scope.
-
Noble Metals (Ru, Ir): Ruthenium and Iridium complexes are highly efficient and versatile catalysts for this transformation.[5][6] They often operate under relatively mild conditions and tolerate a wide range of functional groups.
-
Earth-Abundant Metals (Mn, Co, Ni, Fe): Driven by sustainability and cost-effectiveness, significant research has focused on developing catalysts based on first-row transition metals.[1][3][7][8] These systems are becoming increasingly competitive with their noble metal counterparts.
-
-
The Base: A base is typically required to facilitate the initial dehydrogenation of the alcohol by the metal catalyst.[7][9] The strength of the base can influence the reaction rate and selectivity.
-
The Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction pathway.
-
Aprotic, Non-polar Solvents (e.g., Toluene, Xylene): These are commonly used as they are generally inert and have high boiling points suitable for these reactions.[1][10]
-
Polar Aprotic Solvents (e.g., Dioxane, THF): Can also be effective and may enhance the rate of certain catalytic systems.[11][12] Protic solvents are generally avoided as they can interfere with the catalytic cycle.[10]
-
-
Temperature: The reaction temperature is a key parameter to optimize. Higher temperatures generally increase the reaction rate but can also lead to side reactions such as C-alkylation or decomposition.[13] A typical temperature range is 80-140°C.[1][3]
Protocol 1: Manganese-Catalyzed N-Alkylation of an Electron-Rich Aniline
This protocol is adapted from the work of Kempe and co-workers, showcasing the use of an earth-abundant metal catalyst.[1]
Materials:
-
Manganese(I) bromide pentacarbonyl ([Mn(CO)₅Br])
-
PNP pincer ligand (e.g., bis(2-(diisopropylphosphino)ethyl)amine)
-
Potassium tert-butoxide (t-BuOK)
-
Electron-rich aniline (e.g., p-anisidine)
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a Schlenk tube, add [Mn(CO)₅Br] (0.01 mmol, 1 mol%) and the PNP pincer ligand (0.011 mmol, 1.1 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add the electron-rich aniline (1.0 mmol), the primary alcohol (1.2 mmol), and potassium tert-butoxide (0.75 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80°C for 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (5 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| [Mn]-PNP Pincer | t-BuOK | Toluene | 80 | 80-90 | [1] |
| [RuCl₂(p-cymene)]₂/dppf | K₂CO₃ | p-Xylene | 140 | High | [5] |
| NiBr₂/1,10-phenanthroline | t-BuOK | Toluene | 130 | up to 96 | [3] |
| CoNₓ@NC | t-BuOK | Toluene | 140 | up to 99 | [7] |
Table 1: Comparison of Catalytic Systems for Borrowing Hydrogen N-Alkylation.
Classical N-Alkylation with Alkyl Halides
The direct reaction of anilines with alkyl halides is a traditional and straightforward method for N-alkylation.[14] However, it often suffers from a lack of selectivity, leading to the formation of di- and tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting aniline.[10] For electron-rich anilines, this over-alkylation can be a significant issue.
Causality Behind Experimental Choices:
-
Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction conditions required. More reactive alkylating agents may allow for milder conditions but can also increase the rate of over-alkylation.
-
Base: A base is required to neutralize the hydrohalic acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[15] The choice of base can affect the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[16]
-
Stoichiometry: Using an excess of the aniline relative to the alkyl halide can help to favor mono-alkylation.
Protocol 2: Cesium Carbonate-Promoted Mono-N-Alkylation with an Alkyl Bromide
This protocol is based on a method developed for the chemoselective mono-N-alkylation of primary amines.[15]
Materials:
-
Electron-rich aniline (e.g., 4-ethoxyaniline)
-
Alkyl bromide (e.g., 1-bromopentane)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vial with a screw cap
Procedure:
-
Reaction Setup: To a reaction vial, add the electron-rich aniline (2.0 mmol, 2.0 equiv.), the alkyl bromide (1.0 mmol, 1.0 equiv.), and cesium carbonate (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (4.0 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture at 60°C for 5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for the synthesis of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers high selectivity for mono-alkylation.
Mechanism of Reductive Amination
Figure 2: General Workflow for Reductive Amination.
Causality Behind Experimental Choices:
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: A key aspect of reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is widely used for this transformation.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but its toxicity is a concern.
-
Catalytic Hydrogenation: Can also be employed, often using catalysts like Pd/C.[11]
-
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
This is a general and reliable protocol for the reductive amination of anilines.
Materials:
-
Electron-rich aniline (e.g., 2,4-dimethoxyaniline)
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the electron-rich aniline (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCM or DCE (10 mL). A catalytic amount of acetic acid (e.g., 1 drop) can be added to facilitate imine formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10-15 minutes.
-
Reaction Execution: Stir the reaction at room temperature for 4-24 hours, or until the starting aniline is consumed (as monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Borrowing Hydrogen | Alcohols | Transition Metal Catalyst, Base | Atom economical, green (water byproduct) | Requires catalyst, often elevated temperatures |
| Nucleophilic Substitution | Alkyl Halides | Base (e.g., K₂CO₃, Cs₂CO₃) | Simple, direct | Prone to over-alkylation, uses hazardous reagents |
| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, versatile | Requires stoichiometric reducing agent |
Table 2: Summary of N-Alkylation Methodologies.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base (for borrowing hydrogen), or a more active catalyst. Ensure all reagents and solvents are anhydrous, as water can inhibit many of these reactions.
-
Over-alkylation: In classical N-alkylation, use an excess of the aniline, add the alkylating agent slowly, or consider a milder alkylating agent. For borrowing hydrogen methods, over-alkylation is generally less of an issue.[1]
-
C-Alkylation: This side reaction can occur at higher temperatures, especially with Friedel-Crafts type conditions.[13] Optimizing the temperature and choosing a catalyst that favors N-alkylation can mitigate this.
-
Imine as a Side Product: In borrowing hydrogen reactions, incomplete reduction of the imine intermediate can be an issue. Ensuring the catalyst is active and the reaction goes to completion is key.
Conclusion
The N-alkylation of electron-rich anilines is a vital transformation with a range of synthetic methodologies available to the modern chemist. The choice of method depends on factors such as the desired product, available starting materials, and green chemistry considerations. The borrowing hydrogen strategy represents a significant advancement, offering a sustainable and efficient route to these valuable compounds. By understanding the underlying principles and the rationale behind the selection of reaction conditions, researchers can effectively navigate the synthesis of N-alkylated anilines and accelerate their research and development endeavors.
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Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(2), 1115–1126. [Link]
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Gualandi, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36473-36478. [Link]
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- 11. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Scalable synthesis of N-Ethyl-3,4,5-trimethoxyaniline for industrial application
Abstract & Industrial Significance
This guide details the scalable synthesis of N-Ethyl-3,4,5-trimethoxyaniline , a critical "building block" intermediate used in the development of antimitotic agents (tubulin polymerization inhibitors) and functionalized azo-dyes for liquid crystal displays.
While 3,4,5-trimethoxyaniline is commercially available, the N-monoethyl derivative is challenging to source in bulk with high purity (>98%). Direct alkylation with ethyl halides typically results in a mixture of mono- and N,N-diethylated products, requiring tedious chromatographic separation.
This protocol utilizes a Reductive Amination strategy using acetaldehyde and sodium borohydride (NaBH₄). This route is selected for its high chemoselectivity (mono-alkylation >95%), operational safety, and suitability for scale-up from gram to kilogram quantities without high-pressure hydrogenation equipment.
Route Selection & Mechanistic Rationale
To achieve industrial viability, we must bypass "textbook" alkylation methods in favor of process-controlled reductive pathways.
Comparison of Synthetic Routes
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Selected) |
| Reagents | Ethyl Iodide/Bromide, Base (K₂CO₃) | Acetaldehyde, NaBH₄ (or H₂/Pd), Acid Catalyst |
| Selectivity | Poor: Competing formation of N,N-diethylaniline. | High: Imine formation is reversible; reduction locks the mono-ethyl state. |
| Purification | Requires Column Chromatography (Non-scalable). | Acid-Base Extraction (Self-validating). |
| Atom Economy | Low (Loss of Halide mass). | High (Water is the only byproduct before workup). |
Reaction Scheme
The synthesis proceeds via the in situ formation of a Schiff base (imine), followed by irreversible hydride reduction.
Figure 1: Reaction pathway via imine intermediate. The stepwise addition prevents over-alkylation.
Detailed Experimental Protocol
Scale: 50 g Input (Pilot Scale) Expected Yield: 85–90% Purity: >98% (HPLC)
Materials & Reagents
-
3,4,5-Trimethoxyaniline: 50.0 g (0.273 mol)
-
Acetaldehyde (99%): 18.0 g (0.410 mol, 1.5 eq) – Handle cold!
-
Sodium Borohydride (NaBH₄): 15.5 g (0.410 mol, 1.5 eq)
-
Methanol (Anhydrous): 500 mL
-
Acetic Acid (Glacial): 5 mL (Catalyst)
-
Ethyl Acetate (EtOAc) & HCl (1M): For workup.
Step-by-Step Procedure
Phase 1: Imine Formation (Schiff Base)
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with 3,4,5-Trimethoxyaniline (50 g) and Methanol (400 mL) . Stir until fully dissolved.
-
Acidification: Add Acetic Acid (5 mL) . This catalyzes the dehydration of the hemiaminal to the imine.
-
Addition: Cool the solution to 0–5°C using an ice/salt bath. Add Acetaldehyde (18.0 g) dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temp <10°C to prevent acetaldehyde evaporation (B.P. 20.2°C).
-
-
Equilibration: Stir at 0°C for 60 minutes. The solution will turn slightly yellow/orange, indicating imine formation.
Phase 2: Reduction 6. Reduction: Add NaBH₄ (15.5 g) portion-wise (approx. 2 g per portion) over 30 minutes.
- Safety Note: Vigorous evolution of H₂ gas will occur.[1] Ensure adequate venting.[2] Maintain temp <20°C.
- Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3 hours.
- QC Check: Analyze a 50 µL aliquot via TLC (50:50 EtOAc/Hexane) or HPLC. The starting aniline spot (Rf ~0.3) should disappear, replaced by the N-ethyl product (Rf ~0.5).
Phase 3: Workup & Purification (Self-Validating Acid-Base Extraction) This workup removes neutral impurities and unreacted aldehyde, ensuring only the basic amine product is isolated.
-
Quench: Slowly add Water (200 mL) to quench excess borohydride.
-
Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove Methanol.
-
Extraction (Acid Wash): Dilute the aqueous residue with EtOAc (300 mL) .
-
Note: The product is currently a free base.
-
-
Validation Step (Acid Extraction): Transfer to a separatory funnel. Add 1M HCl (300 mL) . Shake vigorously.
-
Logic: The Product (Amine) protonates and moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.
-
-
Separation: Collect the Aqueous Acidic Layer . Discard the organic layer (contains non-basic impurities).
-
Basification: Cool the aqueous layer to 10°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the product oils out.
-
Final Extraction: Extract the basic aqueous layer with EtOAc (2 x 250 mL) .
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Process Workflow Diagram
Figure 2: Acid-Base purification workflow ensuring removal of non-basic contaminants.
Quality Control & Specification
| Test Parameter | Method | Specification |
| Appearance | Visual | Pale yellow to off-white oil/solid |
| Identification | ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.15 (q, 2H), 3.80 (s, 9H), 5.90 (s, 2H) |
| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |
| Impurity A | HPLC | N,N-Diethyl analog < 0.5% |
| Water Content | Karl Fischer | < 0.5% |
Self-Validation Check:
-
NMR Diagnostic: Look for the triplet at ~1.25 ppm (methyl of ethyl group) and quartet at ~3.15 ppm (methylene). The integration of the aromatic protons (s, 2H) must match the integration of the ethyl group to confirm mono-substitution.
-
Bis-alkylation check: If bis-alkylation occurred, the amine proton (broad singlet ~3.5 ppm) would be absent.
Safety & Handling (HSE)
-
Acetaldehyde: Extremely flammable (Flash point -39°C) and volatile. Must be handled in a fume hood with a cryo-cooled condenser or ice bath.
-
Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (Flammable). Keep away from open flames. Quench carefully.
-
Toxicology: 3,4,5-Trimethoxyaniline derivatives are potential skin irritants and may have biological activity similar to colchicine site binders. Use full PPE (Gloves, Goggles, Respirator).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline.Link
-
Sigma-Aldrich. (2026).[1] Safety Data Sheet: 3,4,5-Trimethoxyaniline.[3][4][5]Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 4. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Green chemistry approaches to synthesizing N-Ethyl-3,4,5-trimethoxyaniline
Application Notes & Protocols
Topic: Green Chemistry Approaches to the Synthesis of N-Ethyl-3,4,5-trimethoxyaniline
For: Researchers, scientists, and drug development professionals
Preamble: The Imperative for Greener Synthesis
This compound is a key substituted aniline moiety and a valuable building block in the synthesis of pharmacologically active compounds, particularly those targeting microtubules and exhibiting potential as anticancer agents.[1][2][3] Traditional synthetic routes for N-alkylation often rely on stoichiometric amounts of alkyl halides and strong bases, which suffer from poor atom economy, the use of toxic reagents, and the generation of significant salt waste.[4] Adopting the principles of green chemistry is not merely an environmental consideration but a strategic necessity for developing efficient, cost-effective, and sustainable pharmaceutical manufacturing processes.[5][6]
This guide provides detailed protocols and the underlying scientific rationale for two prominent green chemistry approaches to synthesize this compound: Catalytic Reductive Amination and Direct N-Alkylation via Borrowing Hydrogen . These methods prioritize high atom economy, the use of safer reagents, catalytic efficiency, and the minimization of waste.
Approach 1: Catalytic Reductive Amination
Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine from an amine and a carbonyl compound with its subsequent reduction in a single, efficient pot.[7][8] This approach avoids the use of hazardous alkylating agents and offers high selectivity for the desired secondary amine.
Scientific Rationale & Green Chemistry Principles
The core of this green approach is the in-situ formation of the imine intermediate from 3,4,5-trimethoxyaniline and acetaldehyde, followed by immediate reduction.
-
Atom Economy: The reaction condenses the two starting materials, and the primary byproduct from the reduction step is innocuous (e.g., water, if using H₂).
-
Catalysis over Stoichiometry: Instead of stoichiometric reagents, we employ a catalytic amount of a heterogeneous catalyst like Palladium on carbon (Pd/C). This catalyst is highly efficient, can be recovered by simple filtration, and potentially reused, reducing metal waste.
-
Safer Reagents: Acetaldehyde is used as the ethyl source, which is less toxic than ethyl halides. For the reduction, we utilize a transfer hydrogenation system with ammonium formate. This is a solid, easy-to-handle hydrogen source that decomposes into H₂, CO₂, and NH₃, avoiding the need for high-pressure hydrogen gas cylinders and the risks associated with them.[9] Ethanol or 2-propanol are employed as green, biodegradable solvents.[7][10]
Workflow Diagram: Reductive Amination
Caption: Workflow for the one-pot catalytic reductive amination.
Detailed Experimental Protocol
Materials:
-
3,4,5-Trimethoxyaniline (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
10% Palladium on Carbon (Pd/C) (0.5 - 1.0 mol%)
-
Ammonium Formate (3.0 - 5.0 eq)
-
Ethanol or 2-Propanol (solvent)
-
Dichloromethane (for workup)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation (Optional but Recommended): To a round-bottom flask containing the 10% Pd/C catalyst (0.5 mol%), add the solvent (e.g., 2-propanol, ~10 mL per mmol of aniline). Add the ammonium formate (5.0 eq) dissolved in a minimal amount of water (~1 mL). Stir the suspension for 5-10 minutes at room temperature. This step pre-activates the catalyst.[9]
-
Reaction Setup: To the activated catalyst suspension, add a solution of 3,4,5-trimethoxyaniline (1.0 eq) in the same solvent.
-
Aldehyde Addition: Slowly add acetaldehyde (1.1 eq) to the reaction mixture. Causality Note: Slow addition is crucial to control the initial exothermic condensation and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup & Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent or dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Hexane gradient) to obtain pure this compound.
Approach 2: Direct N-Alkylation via Borrowing Hydrogen
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" principle is an elegant and highly atom-economical strategy.[4] It uses an alcohol directly as the alkylating agent, with water as the sole theoretical byproduct. This process is catalyzed by transition metal complexes that can reversibly accept and donate hydrogen.
Scientific Rationale & Green Chemistry Principles
This catalytic cycle represents a pinnacle of green synthetic design.
-
Maximum Atom Economy: The ethyl group from ethanol is transferred directly to the aniline, forming a C-N bond and releasing a molecule of water. The theoretical atom economy is exceptionally high.
-
Benign Byproduct: The only byproduct is water, eliminating the formation of inorganic salts that require disposal.
-
Elimination of Intermediates: This one-pot process avoids the need to synthesize and isolate alkylating agents or intermediate imines, streamlining the synthesis and reducing waste from purification steps.
-
Catalyst Innovation: While precious metals like Ruthenium and Iridium are highly effective, significant research progress has been made in developing catalysts based on more abundant and less toxic first-row transition metals, such as iron.[11]
Workflow Diagram: Borrowing Hydrogen Catalytic Cycle
Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.
Detailed Experimental Protocol (Iron-Catalyzed Example)
This protocol is adapted from methodologies using earth-abundant metal catalysts.[11]
Materials:
-
3,4,5-Trimethoxyaniline (1.0 eq)
-
Ethanol (can be used as both reagent and solvent)
-
Iron Catalyst (e.g., a pincer-ligated iron complex, 1-5 mol%)
-
Base (e.g., KOtBu, 5-10 mol%)
-
Toluene (co-solvent, if needed)
-
Molecular Sieves (optional, to remove water)
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask or a sealed reaction vial under an inert atmosphere (Nitrogen or Argon). Causality Note: Many organometallic catalysts, particularly in their active state, are sensitive to oxygen and moisture.
-
Reaction Setup: To the flask, add the iron catalyst (e.g., 2 mol%), base (e.g., KOtBu, 5 mol%), and 3,4,5-trimethoxyaniline (1.0 eq).
-
Solvent/Reagent Addition: Add anhydrous ethanol. Ethanol serves as the ethylating agent and can often be used as the solvent. If the starting material has poor solubility, a co-solvent like toluene can be used.
-
Heating and Monitoring: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) with vigorous stirring. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or TLC.
-
Workup & Isolation:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and pass it through a short plug of silica gel to remove the catalyst and baseline impurities.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Comparative Analysis & Data Summary
| Parameter | Catalytic Reductive Amination | Direct N-Alkylation (Borrowing Hydrogen) |
| Ethyl Source | Acetaldehyde | Ethanol |
| Key Reagents | Pd/C, Ammonium Formate | Metal Catalyst (e.g., Fe, Ru), Base |
| Byproduct | CO₂, NH₃, H₂O | H₂O |
| Typical Temp. | Room Temperature | High Temperature (100-140 °C) |
| Green Strengths | Mild conditions, avoids H₂ gas | Highest atom economy, benign byproduct |
| Challenges | Handling volatile acetaldehyde | Requires inert atmosphere, higher energy input |
Future Perspectives: The Biocatalytic Frontier
An emerging green frontier is the use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze this transformation.[12]
-
Advantages: Biocatalysis offers unparalleled selectivity under extremely mild conditions (aqueous buffer, room temperature), generating virtually no waste beyond the product itself.
-
Current Status: While highly promising, the application of biocatalysis requires specialized expertise in enzyme screening and evolution to find a biocatalyst with high activity for non-natural substrates like 3,4,5-trimethoxyaniline. As enzyme engineering platforms advance, this will likely become a leading method for such syntheses.
Conclusion
The synthesis of this compound can be achieved through several highly efficient and environmentally benign methods that align with the core principles of green chemistry. Catalytic reductive amination offers a robust and scalable route under mild conditions, while direct N-alkylation via the borrowing hydrogen mechanism provides a more elegant and atom-economical, albeit more energy-intensive, alternative. The choice between these protocols will depend on available equipment (e.g., for handling inert atmospheres), cost considerations for catalysts, and desired reaction scale. Both approaches represent a significant improvement over classical methods, paving the way for more sustainable pharmaceutical development.
References
- Green Synthesis: Novel method for Substituted Anilines
- Acid-catalysed N-alkylation of anilines with activ
- Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.Taylor & Francis Online.
- Sunlight-driven N-acetylation of anilines: a green chemistry approach.RSC Publishing.
- Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.SpringerLink.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.Beilstein Journals.
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.Wiley Online Library.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.IntechOpen.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Synthesis of 3, 4, 5-trimethoxyaniline.
- 3,4,5-Trimethoxyaniline | 24313-88-0.ChemicalBook.
- Application Note – Reductive Amin
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.Frontiers in Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.MDPI.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.MDPI.
- Iron catalysed direct alkylation of amines with alcohols.
- N-(3,4,5-trimethoxybenzyl)aniline synthesis.ChemicalBook.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.Journal of Chemical and Pharmaceutical Research.
- 3,4,5-Trimethoxyaniline.Chem-Impex.
- 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285.PubChem.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.MDPI.
- 3,4,5 Trimethoxyaniline.Sihauli Chemicals.
Sources
- 1. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI [mdpi.com]
- 7. gctlc.org [gctlc.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. tsijournals.com [tsijournals.com]
- 11. research.rug.nl [research.rug.nl]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification methods for N-Ethyl-3,4,5-trimethoxyaniline via column chromatography
Topic: Purification of N-Ethyl-3,4,5-trimethoxyaniline via Column Chromatography Ticket ID: PUR-NET-345 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
User Context: You are attempting to purify This compound , a secondary aromatic amine. This molecule presents two distinct chromatographic challenges:
-
Basicity: The secondary amine moiety interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and yield loss.
-
Oxidation Sensitivity: The electron-rich aromatic ring (activated by three methoxy groups and the amine) makes this compound prone to oxidation, often visible as "ghost peaks" or the column turning purple/brown during elution.
This guide provides a self-validating protocol to overcome these issues, ensuring high purity (>98%) and recovery.
Standard Operating Procedure (The "Happy Path")
Do not deviate from these baseline parameters unless specific troubleshooting is required.
Phase 1: Stationary & Mobile Phase Setup
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase; sufficient surface area for amine separation. |
| Base Modifier | Triethylamine (TEA) 1% v/v | CRITICAL: Neutralizes acidic silanol sites ( |
| Primary Solvent System | Hexanes / Ethyl Acetate | Provides optimal selectivity for lipophilic anilines. |
| Alternative Solvent | Dichloromethane (DCM) / Methanol | Use only if the compound is too polar for Hex/EtOAc (rare for mono-ethyl). |
Phase 2: The "Self-Validating" Loading Protocol
To prevent band broadening, we utilize a Dry Loading technique.
-
Dissolution: Dissolve crude oil in minimal DCM.
-
Adsorption: Add Silica Gel (ratio 1:5 w/w relative to crude mass).
-
Evaporation: Rotovap until a free-flowing powder is obtained.
-
Validation Check: Smell the powder. If it smells strongly of solvent, rotovap longer. Residual solvent ruins resolution.
-
Loading: Pour powder onto the pre-equilibrated column bed.
Troubleshooting & FAQs
Issue A: Peak Tailing & Streaking
Q: "My TLC shows a tight spot, but the column fractions are streaking across 20 tubes. Why?"
The Mechanism:
Silica gel is slightly acidic (
The Fix: You must pretreat the column.
-
Flush: Run 2 column volumes (CV) of Hexane + 5% TEA through the column before loading your sample.
-
Elute: Run your gradient with 1% TEA maintained throughout.
-
Verification: Spot a fraction on a TLC plate. If it dries with a "comet" tail, increase TEA to 2%.
Issue B: On-Column Oxidation (Color Change)
Q: "The silica turned a dark purple/brown band as my compound moved down. Is my product destroyed?"
The Mechanism: Electron-rich anilines (like 3,4,5-trimethoxy derivatives) are easily oxidized to quinone imines or azobenzenes by atmospheric oxygen, a process catalyzed by the high surface area of silica.
The Fix:
-
Degas Solvents: Sonicate your mobile phase for 10 minutes to remove dissolved oxygen.
-
Speed is Key: Do not run a "slow" column. Target a flow rate that completes elution in <20 minutes.
-
Protect from Light: Cover the column with aluminum foil if the run takes longer than 30 minutes.
Issue C: Separation from Impurities
Q: "I cannot separate the product from the starting material (3,4,5-trimethoxyaniline) or the over-alkylated byproduct (N,N-diethyl)."
The Logic:
-
N,N-diethyl (Tertiary): Most lipophilic (Highest
). -
N-Ethyl (Secondary - Target): Middle
. -
Primary Amine (Starting Material): Most polar (Lowest
).
The Fix:
Switch to a Toluene/Ethyl Acetate gradient. The
Visual Workflows
Diagram 1: The Purification Decision Tree
Use this logic flow to select the correct solvent system based on your specific impurity profile.
Caption: Decision tree for optimizing solvent systems and addressing common separation failures.
Diagram 2: The "Silanol Effect" Mechanism
Visualizing why adding Triethylamine (TEA) is non-negotiable for this chemistry.
Caption: Mechanism of amine tailing on silica and the corrective action of base modifiers.
Reference Data
Solvent System Gradients (Rf Estimates)
Based on standard TLC on Silica Gel 60 F254.
| Solvent System | Target Rf (Approx) | Comment |
| Hexane : EtOAc (8:2) | 0.25 - 0.35 | Ideal for initial purification. |
| DCM : MeOH (95:5) | 0.40 - 0.50 | Moves impurities fast; less resolution for alkylated variants. |
| Toluene : EtOAc (9:1) | 0.30 | High Selectivity for separating N-ethyl vs N,N-diethyl. |
References
-
Biotage Application Notes. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from
-
ResearchGate. (2025). “Ghost peaks” in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution. Retrieved from
-
Arkivoc. (2018). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. (Specific protocol for N-alkylation purification). Retrieved from
Technical Support Center: Recrystallization of N-Ethyl-3,4,5-trimethoxyaniline
Ticket ID: NET-345-CRYSTAL Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimal Solvent Selection & Troubleshooting Oiling Out[1]
Executive Summary
Recrystallizing N-Ethyl-3,4,5-trimethoxyaniline presents a unique challenge compared to its parent compound (3,4,5-trimethoxyaniline).[1] The introduction of the N-ethyl group disrupts the crystal lattice packing, significantly lowering the melting point (likely <80°C or semi-solid at RT depending on purity) and increasing lipophilicity.[1]
This guide moves beyond generic "try ethanol" advice. It addresses the specific physicochemical behavior of electron-rich, secondary anilines: oxidation sensitivity and the thermodynamic tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.[1]
Module 1: Solvent Selection Logic
Do not choose solvents randomly. For this lipophilic, electron-rich amine, we must balance polarity (to dissolve impurities) against solubility power (to recover the product).[1]
The Decision Matrix
Use the following logic flow to select your initial solvent system based on your crude material's state.
Figure 1: Solvent selection decision tree based on the physical state of the crude this compound.
Recommended Solvent Systems
| System | Composition | Rationale for this compound |
| Primary (Non-Polar) | Heptane / Toluene (10:1) | Best for Purity. The N-ethyl group makes the molecule highly soluble in toluene.[1] Heptane acts as the anti-solvent to force crystallization upon cooling.[1] Toluene pi-stacking interactions often stabilize aniline crystals.[1] |
| Secondary (Polar) | Isopropanol (IPA) | Best for Recovery. Unlike Ethanol, IPA has a higher boiling point and slightly lower solubility power for this specific amine, reducing yield loss in the mother liquor. |
| Rescue (Binary) | EtOAc / Hexane | Standard. Good for removing polar oxidation impurities (colored gums).[1] Dissolve in min. EtOAc, add Hexane until cloudy.[2] |
| Avoid | Ethanol / Water | High Risk. Water promotes "oiling out" for lipophilic amines before crystallization can occur.[1] |
Module 2: Troubleshooting "Oiling Out"
User Issue: "I cooled my solution, and instead of crystals, a dark oil layer formed at the bottom."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][3] The "oil" is your product coming out of solution as a liquid because the temperature is above its melting point in that solvent mixture, or the solution is supersaturated too quickly.
The Rescue Protocol
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
The "Cloud Point" Adjustment:
-
Add a small amount of the good solvent (e.g., Toluene or EtOAc) until the solution is clear at a temperature slightly below boiling.
-
-
Seeding (Crucial):
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to Room Temp (RT) over 2-3 hours. Do not plunge into ice.
Module 3: Removing Color Impurities (Oxidation)[1]
User Issue: "My product is off-white/brown. It should be colorless."
Mechanism: Electron-rich anilines (especially with 3 methoxy groups) are prone to air oxidation, forming quinoid-like impurities.[1]
Protocol:
-
Dissolve crude solid in the minimum amount of Toluene or EtOAc .[1]
-
Add Activated Charcoal (1-2% w/w) .
-
Heat to reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad (to prevent premature crystallization in the funnel).[1]
-
Proceed with adding the anti-solvent (Heptane/Hexane) to the clear, colorless filtrate.
Module 4: The "Nuclear Option" (Salt Formation)
If the free base persists as an oil (common for N-ethyl derivatives due to low lattice energy), convert it to a salt.[1] Salts almost always have higher melting points and crystallize readily.
Hydrochloride Salt Protocol
-
Dissolve the oily amine in Diethyl Ether or Dry EtOAc (anhydrous).[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (commercial reagent).[1]
-
The HCl salt will precipitate immediately as a white solid.[1]
-
Filter and wash with cold ether.[1]
-
Recrystallization of Salt: Use Methanol/EtOAc or IPA .[1]
Frequently Asked Questions (FAQ)
Q: Why does my product turn pink/purple during filtration? A: This is rapid surface oxidation. 3,4,5-trimethoxy motifs are electron donors.[1] Ensure your solvents are degassed (sparged with Nitrogen) and try to dry the crystals under vacuum/Nitrogen rather than air-drying on the funnel.[1]
Q: Can I use water as an anti-solvent? A: Not recommended. For this compound, water creates a high interfacial tension that favors oil droplet formation over crystal nucleation.[1] Stick to hydrocarbon anti-solvents (Hexane, Heptane).
Q: What is the expected Melting Point? A: While the parent (3,4,5-trimethoxyaniline) melts at ~112-114°C [1], the N-ethyl derivative will likely melt lower (estimated 60-80°C) or exist as a low-melting solid.[1] If your MP is <50°C, you likely still have solvent trapped or significant impurities.
References
-
ChemicalBook. (2024).[1] 3,4,5-Trimethoxyaniline Properties and Melting Point Data.[1][4][5][6][1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard reference for aniline purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Foundational protocols for N-alkylation workups).
Sources
Storage stability and oxidation prevention of N-Ethyl-3,4,5-trimethoxyaniline
Technical Support Center: N-Ethyl-3,4,5-trimethoxyaniline
Introduction
This compound is a substituted aniline derivative of significant interest in pharmaceutical synthesis and materials science. As with many electron-rich aromatic amines, its stability is a critical parameter that dictates its shelf-life, purity, and efficacy in downstream applications. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and troubleshooting of issues related to the stability and oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is oxidation. The aniline moiety is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.[1][2] Oxidation leads to the formation of colored impurities, such as quinone-imines and various polymeric species, which can compromise the compound's purity and reactivity.[1][3]
Q2: What are the visual indicators of degradation?
A2: Fresh, high-purity this compound should be a colorless to pale yellow liquid or solid. A noticeable color change to yellow, brown, or dark purple is a strong indicator of oxidative degradation.[1][4] The intensity of the color often correlates with the extent of impurity formation.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize shelf-life, the compound must be protected from oxygen, light, and heat. The ideal storage conditions are summarized in the table below. It is crucial to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at a reduced temperature (-20°C to 4°C).[1][5][6]
Q4: Can I add an antioxidant to my sample to prevent oxidation?
A4: Yes, in some applications, adding a suitable antioxidant or free radical scavenger can inhibit the oxidation of sensitive amines.[7] However, this is application-dependent. The antioxidant must not interfere with downstream reactions. If you choose to use one, it should be added to the fresh, pure amine, and the mixture should be validated for your specific process.
Troubleshooting Guide
Problem 1: My sample of this compound, which was initially a colorless liquid, has turned dark brown. Is it still usable?
Answer: A dark brown color indicates significant oxidation has occurred.[1] The usability of the material depends entirely on the tolerance of your specific application for the impurities present.
-
Causality: The brown color is due to the formation of highly conjugated dimeric and polymeric oxidation products.[3][4] These impurities can act as inhibitors or cause unwanted side reactions in sensitive chemical processes like catalytic hydrogenations or peptide couplings.
-
Recommended Action:
-
Assess Purity: Do not use the material without first quantifying its purity. The recommended method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). See Protocol 1 for a general methodology.
-
Decision: If the purity is below the required specification for your experiment (e.g., <95%), you should either purify the material or use a fresh, unoxidized lot.
-
Purification (for advanced users): If a new lot is unavailable, purification can be attempted via column chromatography on silica gel or alumina, though this may result in yield loss. The choice of solvent system will need to be developed (e.g., hexanes/ethyl acetate).
-
Problem 2: I am seeing several new, small peaks in my HPLC chromatogram after storing a solution of the compound for a few days. What are they?
Answer: These new peaks are almost certainly oxidative degradation products.
-
Causality: N-alkylanilines can undergo various oxidative reactions, including head-to-tail and tail-to-tail coupling, which can generate a variety of dimeric and trimeric products.[3][4] These products will have different polarities and thus different retention times on a reverse-phase HPLC column. Oxidation can also lead to the formation of more polar species like quinones, which may elute earlier.[4]
-
Recommended Action:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), you can often get a preliminary identification of these new peaks by comparing their mass-to-charge ratios with potential dimeric structures.
-
Prevent Further Degradation: If you are preparing stock solutions, they must be handled under an inert atmosphere. Purge the solvent with argon or nitrogen for 15-20 minutes before dissolving the compound.[2] Store the solution in a sealed vial with an inert headspace at low temperature.
-
Workflow Validation: For critical applications, always prepare solutions fresh from a solid or neat liquid that has been properly stored.
-
Problem 3: My reaction yield is significantly lower when using an older bottle of this compound compared to a new bottle. Why?
Answer: This is a classic sign of starting material degradation.
-
Causality: The effective concentration of the active this compound in the older bottle is lower than what you assume based on its weight. The impurities formed from oxidation are generally unreactive or can interfere with the desired reaction pathway.
-
Recommended Action:
-
Quantify Purity: Use a quantitative analytical technique like HPLC with a reference standard or quantitative NMR (qNMR) to determine the exact purity of the old material.
-
Adjust Stoichiometry: If the material is still usable but impure (e.g., 90% pure), you can adjust the amount you use in the reaction to account for the 10% impurity. However, this is not ideal as the impurities may still negatively impact the reaction.
-
Best Practice: The most reliable approach is to use a new, high-purity bottle of the starting material. This is a core principle of a self-validating protocol: ensuring the integrity of your starting materials eliminates a major source of experimental variability.
-
Data Summary & Visualization
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C to 4°C | Reduces the rate of oxidation and other potential degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of degradation.[1][2][5] |
| Light | Amber Glass Vial / Protect from Light | UV and visible light can catalyze the formation of radical species, accelerating oxidation.[1][5][8] |
| Container | Tightly Sealed Glass Vial (e.g., with PTFE-lined cap) | Prevents ingress of oxygen and moisture. Avoids potential leaching or reactivity associated with some plastics. |
| Handling | Aliquot under Inert Gas | Minimizes exposure of the bulk material to air during repeated use. See Protocol 2 . |
Diagrams
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Decision workflow for handling and stability assessment.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for monitoring the purity of this compound and detecting degradation products.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm. A PDA detector is recommended to assess peak purity.[1]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase (e.g., 50:50 A:B).
-
-
Chromatographic Method:
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibrate at 10% B
-
-
This gradient should be optimized based on your specific system and observed impurities.
-
-
Analysis:
-
Baseline: Run the analysis on a freshly opened, high-purity sample to establish the retention time of the main peak and a baseline purity profile.
-
Degraded Sample: Analyze the suspect sample. Degradation products will typically appear as additional peaks.[1]
-
Purity Calculation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks (Area % = (Area_main_peak / Total_Area_all_peaks) * 100).
-
Protocol 2: Safe Handling and Aliquoting under Inert Atmosphere
This protocol minimizes the exposure of the bulk material to atmospheric oxygen.
-
Materials:
-
Source bottle of this compound.
-
Several smaller, clean, dry amber glass vials with PTFE-lined septa caps.
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter.
-
Gastight syringes for liquid transfer or a spatula if the compound is solid.
-
A larger flask or glove bag to create an inert environment.
-
-
Procedure:
-
Place the source bottle and the smaller aliquot vials (uncapped) into a larger flask.
-
Seal the flask and purge it with inert gas for 10-15 minutes. This is done by having an inlet needle for the gas and an outlet needle to vent the air.
-
While maintaining a positive pressure of inert gas, open the source bottle.
-
Quickly transfer the desired amounts of the compound into the smaller vials.
-
Securely cap each aliquot vial.
-
Backfill each vial with inert gas by piercing the septum with the gas inlet needle and providing a separate outlet needle for a few seconds.
-
Seal the septum with paraffin film for extra protection.
-
Properly label each aliquot with the compound name, date, and concentration (if a solution).
-
Store the aliquots and the main source bottle under the recommended conditions (see Table 1).
-
References
-
Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596–6599. Available at: [Link]
-
Gomes, G. A. N., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6689. Available at: [Link]
-
Pospišil, J., et al. (2002). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Synthetic Metals, 132(1), 1-8. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA SW-846. Available at: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine. Available at: [Link]
-
Loba Chemie. (2023). ANILINE EXTRA PURE - Safety Data Sheet. Available at: [Link]
-
Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Aniline. OSHA Method 73. Available at: [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. Available at: [Link]
- U.S. Patent No. US20120271026A1. (2012). Inhibition of amine oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. amecj.com [amecj.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mastering Selective N-Ethylation of Anilines Through Temperature Control
Welcome to the technical support center dedicated to providing in-depth guidance on the selective N-ethylation of anilines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high selectivity and yield in this critical transformation. Here, we will dissect common challenges, offer evidence-based troubleshooting strategies, and provide a foundational understanding of the reaction dynamics, with a specific focus on the pivotal role of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most pressing issues encountered during the N-ethylation of anilines in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of N,N-diethylaniline. How can I favor the formation of the mono-ethylated product?
A1: The formation of the di-ethylated byproduct is a classic challenge in N-alkylation reactions. The root cause often lies in the N-ethylaniline product being more nucleophilic than the starting aniline, leading to a second ethylation that can sometimes be faster than the first. Temperature is a critical lever to pull here.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Over-alkylation is often exacerbated at higher temperatures. Reducing the temperature can slow down the rate of the second ethylation more significantly than the first, thus favoring mono-alkylation. This is a classic example of kinetic versus thermodynamic control.[1][2][3] At lower temperatures, the reaction is under kinetic control, favoring the faster-forming product, which is often the mono-alkylated species.
-
Optimize Reactant Stoichiometry: Use a molar excess of the aniline relative to the ethylating agent. This increases the probability of the ethylating agent reacting with the more abundant starting material rather than the N-ethylaniline product.
-
Slow Addition of Ethylating Agent: Instead of adding the entire amount of the ethylating agent at once, consider a slow, controlled addition over an extended period. This maintains a low concentration of the ethylating agent, further discouraging the second addition.
-
Catalyst Choice: Certain catalysts exhibit higher selectivity for mono-alkylation. For instance, some zeolite catalysts with specific pore sizes can sterically hinder the formation of the bulkier di-ethylated product.[4]
-
Q2: I am observing C-alkylation on the aromatic ring as a side reaction. What causes this and how can I prevent it?
A2: C-alkylation, or the addition of an ethyl group to the aniline ring, is a competing electrophilic aromatic substitution reaction.[5][6] It is particularly prevalent at higher temperatures and with certain catalysts.
-
Troubleshooting Steps:
-
Strict Temperature Control: High temperatures significantly favor C-alkylation. It is crucial to maintain the reaction temperature within the optimal range for N-alkylation, which is generally lower. For some zeolite-catalyzed vapor-phase ethylations, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more prominent at temperatures above 300°C.[4]
-
Catalyst Selection: The choice of catalyst plays a significant role. Solid acid catalysts like zeolites can promote both N- and C-alkylation. Selecting a catalyst with pore sizes that favor the approach to the nitrogen atom over the aromatic ring can enhance N-alkylation selectivity.[4][7]
-
Protecting Groups: In challenging cases, the amino group can be temporarily converted to an amide. The amide group is less activating towards electrophilic aromatic substitution, thus suppressing C-alkylation. The protecting group can be removed after the N-ethylation step.
-
Q3: My reaction is sluggish, and the conversion of aniline is low. What adjustments can I make?
A3: Low conversion can be attributed to several factors, including suboptimal reaction conditions and catalyst deactivation.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: While high temperatures can lead to side reactions, an excessively low temperature may result in a very slow reaction rate. If you are operating at the lower end of a recommended temperature range, a cautious and incremental increase while monitoring the reaction profile (e.g., by TLC or GC) can help find the sweet spot for conversion without significant byproduct formation.
-
Catalyst Activity: Ensure your catalyst is active and has not been poisoned by impurities in your reactants or solvent. For heterogeneous catalysts, ensure proper activation procedures have been followed.
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents can often accelerate nucleophilic substitution reactions. However, for reactions involving alcohols as ethylating agents, the alcohol itself can sometimes serve as the solvent.
-
pH Control: For reductive amination approaches, the pH of the reaction medium is critical for the formation of the imine intermediate.[8] Ensure the pH is within the optimal range for your specific reaction.
-
The Science Behind Temperature Control: Kinetic vs. Thermodynamic Pathways
The selective N-ethylation of aniline is a delicate balance between desired and undesired reaction pathways. Temperature is the primary tool to tip this balance in your favor by exploiting the principles of kinetic and thermodynamic control.[1][2][3]
-
Kinetic Product: This is the product that is formed the fastest, meaning it has the lowest activation energy. In many N-ethylation reactions, the mono-ethylated product is the kinetic product. Lower reaction temperatures provide less energy for the system to overcome higher activation barriers, thus favoring the kinetic product.[2]
-
Thermodynamic Product: This is the most stable product. In some cases, the di-ethylated product may be thermodynamically more stable. Given enough energy (i.e., higher temperatures) and sufficient reaction time for equilibrium to be established, the reaction will favor the formation of the thermodynamic product.[2][3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Kinetic vs. Thermodynamic Control in N-Ethylation.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments, emphasizing temperature control.
Protocol 1: Selective Mono-N-Ethylation via Reductive Amination
This protocol utilizes the reaction of aniline with acetaldehyde in the presence of a reducing agent.[8][9][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq) and a suitable solvent (e.g., methanol).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Acetaldehyde Addition: Slowly add a solution of acetaldehyde (1.1 eq) in the same solvent to the cooled aniline solution over 30 minutes, maintaining the temperature below 10 °C.
-
Imine Formation: Allow the reaction to stir at 0-5 °C for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a solution or slurry of a mild reducing agent such as sodium borohydride (1.5 eq) in the solvent. Cool this mixture to 0-5 °C.
-
Controlled Addition: Slowly add the reducing agent solution/slurry to the imine solution, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water at low temperature. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the N-ethylaniline.
dot graph TD { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Workflow for Reductive Amination.
Protocol 2: Vapor-Phase Ethylation using a Zeolite Catalyst
This method is often employed in industrial settings and relies on precise temperature control in a packed-bed reactor.[4][7]
-
Catalyst Preparation: Pack a fixed-bed reactor with the chosen zeolite catalyst (e.g., H-Y zeolite).
-
Catalyst Activation: Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) to the required temperature (typically 400-500 °C) for several hours to remove any adsorbed water.
-
Reaction Temperature: Adjust the reactor temperature to the optimal range for selective N-ethylation, for example, 250-300 °C.[4]
-
Reactant Feed: Introduce a gaseous mixture of aniline and ethanol (with a molar excess of aniline) into the reactor at a controlled flow rate.
-
Product Collection: The products exiting the reactor are cooled and condensed.
-
Analysis and Optimization: Analyze the product mixture using GC to determine the conversion and selectivity. The temperature can be finely tuned within the optimal range to maximize the yield of N-ethylaniline while minimizing the formation of N,N-diethylaniline and C-alkylated products.
Data Presentation: Temperature Effects on Selectivity
The following table summarizes typical trends observed when varying the temperature in the N-ethylation of aniline. The specific values can vary depending on the catalyst, reactants, and other reaction conditions.
| Reaction Temperature | Aniline Conversion | Selectivity for N-Ethylaniline | Selectivity for N,N-Diethylaniline | Selectivity for C-Alkylated Products |
| Low | Lower | High | Low | Very Low |
| Optimal | High | High | Moderate | Low |
| High | Very High | Decreasing | Increasing | Increasing |
Mechanistic Insights
The N-ethylation of aniline can proceed through several mechanisms depending on the chosen methodology.
dot graph TD { subgraph "Reductive Amination Pathway" A[Aniline] -- + Acetaldehyde --> B(Imine Intermediate); B -- + [H] (Reducing Agent) --> C[N-Ethylaniline]; end
} caption: Simplified N-Ethylation Mechanisms.
In the case of reductive amination , aniline first reacts with acetaldehyde to form an imine, which is then reduced to the corresponding secondary amine.[8][10] The selectivity is primarily controlled by managing the stoichiometry and the reduction step.
For direct ethylation with ethanol , often over a solid acid catalyst, ethanol is activated by the catalyst to form an electrophilic species that is then attacked by the nucleophilic nitrogen of aniline.[11] The initial product, N-ethylaniline, can then compete with aniline for the ethylating agent, leading to the formation of N,N-diethylaniline.
References
-
General plausible mechanism for the N‐ethylation of aniline. - ResearchGate. [Link]
-
Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols - Chemical Communications (RSC Publishing). [Link]
-
Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with... - ResearchGate. [Link]
-
N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchGate. [Link]
-
Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2 - Catalysis Science & Technology (RSC Publishing). [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive amination of tertiary anilines and aldehydes - PubMed. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. [Link]
-
Catalytic N-Alkylation of Anilines - ResearchGate. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC. [Link]
-
Temperature effect study on reductive amination reaction of... - ResearchGate. [Link]
-
N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity | Request PDF - ResearchGate. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
20.7: Reactions of Arylamines - Chemistry LibreTexts. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling N-Ethyl-3,4,5-trimethoxyaniline Salts
Topic: Mitigation of Hygroscopicity and Oxidative Degradation in Electron-Rich Aniline Salts Ticket ID: NET-345-HYG-001 Status: Resolved / Guide Published
Executive Summary & Chemical Context[1][2][3][4][5][6]
Why is this happening? N-Ethyl-3,4,5-trimethoxyaniline salts present a "double threat" challenge in the laboratory:
-
Hygroscopicity: As a secondary amine salt, the ionic lattice energy is often insufficient to prevent water absorption from the atmosphere. The Critical Relative Humidity (CRH) for hydrochloride salts of this class is typically low (<40% RH).
-
Oxidative Sensitivity: The 3,4,5-trimethoxy substitution pattern creates an electron-rich aromatic ring. Moisture acts as a medium that accelerates oxidative degradation, often turning the white/off-white solid into a brown/black "goo" (deliquescence accompanied by quinone-like oxidation).
The Goal: This guide provides a self-validating workflow to handle, weigh, and store these salts without compromising stoichiometry or purity.
Module 1: The "Dry Chain" Storage Protocol
Principle: Once the salt absorbs water, the lattice expands, lowering the energy barrier for further moisture uptake. Prevention is the only robust strategy.
Storage Hierarchy (Best to Good)
| Tier | Environment | Protocol | Validation Method |
| 1 | Glovebox (Ar/N2) | Store in open vial inside box; cap only for transfer. | Oxygen sensor < 5 ppm; Moisture < 1 ppm. |
| 2 | Desiccator (Vacuum) | Store over | Indicator silica gel (Blue/Orange) remains active. |
| 3 | Schlenk Line | Store under positive Argon pressure; grease joints well. | Bubbler maintains steady positive pressure. |
DOT Diagram: The "Dry Chain" Workflow
Figure 1: Decision logic for handling hygroscopic amine salts.
Caption: Workflow for assessing material state and selecting the appropriate handling or rescue pathway.
Module 2: The Rescue Protocol (Recovering "Goo")
Issue: User reports the salt has turned into a sticky oil or brown paste. Causality: The salt has deliquesced (absorbed enough water to dissolve itself) and potentially begun oxidizing.
Step-by-Step Recovery
-
Dissolution (The Reset):
-
Dissolve the "goo" in a minimum amount of dry Methanol (MeOH) .
-
Why: MeOH solubilizes both the salt and the water.
-
-
Azeotropic Drying (The Removal):
-
Trituration (The Crystallization):
-
Once a solid or thick oil remains, add anhydrous Diethyl Ether or MTBE .
-
Sonicate under a blanket of Argon.
-
Result: The amine salt is insoluble in ether; impurities (oxidation byproducts) are often slightly soluble. The white solid should crash out.
-
-
Filtration:
-
Filter rapidly under a nitrogen cone or in a glove bag.
-
Module 3: Analytical Validation (Self-Validating Systems)
Trustworthiness: How do you know your weighing was accurate if the salt absorbs water during the process? You must quantify the water content.[3]
Protocol: qNMR (Quantitative NMR) for Water Content
Do not rely on standard weighing if high precision is required. Use qNMR to determine the "Effective Molecular Weight" (
-
Sample Prep: Dissolve ~10 mg of salt in DMSO-
(from a fresh ampoule). -
Acquisition: Run a standard proton NMR (16 scans min, d1 > 10s for relaxation).
-
Calculation:
-
Integrate the aromatic protons (2H, singlet, ~6.3-6.5 ppm) or the methoxy protons (9H, ~3.8 ppm). Set this to the theoretical value.
-
Integrate the Water peak (variable in DMSO, usually ~3.3 ppm).
-
Calculate mole fraction of water.[4]
-
Formula for Correction:
Module 4: Salt Selection Engineering
If the Hydrochloride (HCl) salt is proving impossible to handle, consider "Salt Switching." The hygroscopicity of a salt is dictated by its Crystal Lattice Energy and the Hydration Energy of the counter-ion.
Counter-Ion Hygroscopicity Comparison
| Counter-Ion | Hygroscopicity Risk | Handling Difficulty | Recommendation |
| Hydrochloride (HCl) | High | High | Default, but prone to clumping. |
| Hydrobromide (HBr) | Medium | Medium | Slightly better lattice energy than HCl. |
| Fumarate | Low | Low | Recommended. Often forms non-hygroscopic crystalline solids. |
| Tosylate (p-TsOH) | Low | Low | Good alternative; adds significant MW. |
DOT Diagram: Salt Selection Logic
Figure 2: Decision tree for selecting the optimal counter-ion based on experimental needs.
Caption: Logic flow for selecting between stability (Fumarate) and solubility (HCl).
Frequently Asked Questions (FAQ)
Q: The solid turned pink/brown overnight. Is it ruined? A: The color change indicates oxidation of the electron-rich trimethoxy ring, accelerated by moisture.
-
If light pink: It is likely >98% pure.[5] Use as is for synthesis, but verify stoichiometry.
-
If dark brown/black: Significant degradation has occurred.[6] Perform the Rescue Protocol (Module 2) or recrystallize.
Q: Can I dry this in a vacuum oven at 100°C? A: NO. 3,4,5-trimethoxyaniline derivatives are heat-sensitive in the presence of oxygen. High heat can cause rapid decomposition.
-
Limit: Max 45°C under high vacuum (< 5 mbar).
Q: How do I weigh it if I don't have a glovebox? A: Use the "Weighing by Difference" technique:
-
Dry a capped vial containing the bulk solid in a desiccator.
-
Weigh the entire vial + solid.
-
Quickly pour approximate amount into reaction vessel.
-
Immediately recap and weigh the vial again.
-
Difference = Mass added. (Do not use a spatula; it introduces moisture).
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection and hygroscopicity mechanisms).
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Solids. (Discussion on Critical Relative Humidity).
-
Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amines and recrystallization).
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline Compound Summary. National Library of Medicine. (Chemical property verification).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relationship between critical relative humidity and solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Resolving emulsion formation during extraction of N-Ethyl-3,4,5-trimethoxyaniline
This guide provides in-depth troubleshooting strategies and preventative measures for resolving emulsion formation during the liquid-liquid extraction of N-Ethyl-3,4,5-trimethoxyaniline. Designed for researchers and drug development professionals, this document synthesizes chemical principles with field-proven techniques to ensure efficient and successful purifications.
Understanding the Challenge: Emulsions in Aniline Derivative Extractions
This compound is a key intermediate in various synthetic pathways, notably in the development of pharmaceuticals.[1][2] Its purification via liquid-liquid extraction is a critical step, yet it is frequently complicated by the formation of stable emulsions. An emulsion is a dispersion of one immiscible liquid in another, often appearing as a milky or cloudy layer between the aqueous and organic phases that fails to separate.[3] This phenomenon can lead to significant product loss, increased processing time, and difficulty in achieving high purity.
The formation of these emulsions is often attributed to several factors, including excessive agitation, the presence of surfactant-like impurities, and the inherent properties of the aniline derivative itself which can lower the interfacial tension between the two liquid phases.[4][5][6] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What fundamentally causes an emulsion during the extraction of my this compound?
An emulsion forms when the boundary (interface) between the aqueous and organic layers is stabilized, preventing the microscopic droplets of one phase from coalescing and separating from the other.[6][7] There are three primary culprits in this scenario:
-
Vigorous Agitation: Shaking a separatory funnel too aggressively is the most common mechanical cause.[3] It creates a large surface area and very fine droplets that require more energy and time to separate.[5]
-
Presence of Surfactants: Impurities from the reaction mixture, such as phospholipids, fatty acids, or even residual starting materials and byproducts, can act as emulsifying agents.[4] These molecules often possess both hydrophilic (water-loving) and hydrophobic (organic-loving) regions, allowing them to bridge the gap between the two phases and stabilize the emulsion.[3]
-
Physicochemical Properties of the Analyte: While this compound is primarily an organic-soluble amine, its structure contains polar amine and ether groups, which can contribute to lowering the interfacial tension, especially at certain pH values or concentrations.
Q2: How critical is pH control for a successful extraction and avoiding emulsions?
Controlling the pH of the aqueous phase is arguably the most critical variable for extracting aniline derivatives. The basicity of the ethylamino group is the key.
-
In Acidic to Neutral Conditions (pH < 7): The amine group becomes protonated, forming an anilinium salt (R-NH2+Et). This salt is ionic and therefore significantly more soluble in the aqueous phase.[8] Attempting to extract the compound into an organic solvent under these conditions will be inefficient and can promote emulsion, as the anilinium salt may act as a surfactant.
-
In Basic Conditions (pH > 9): The amine group is in its neutral, free base form (R-NHEt). This form is significantly more hydrophobic and partitions readily into the organic solvent.[9][10] Studies on aniline extraction show that recovery increases dramatically with a rise in pH, often optimizing around pH 9 or higher.[9][11]
Expert Recommendation: Before extraction, basify the aqueous phase containing your crude product to a pH of 10-12 using a base like 1M NaOH. This ensures the this compound is in its free base form, maximizing its solubility in the organic layer and minimizing its potential to act as an emulsifier at the interface.[12][13]
Q3: I already have a persistent emulsion. What are my options to break it?
Once an emulsion has formed, a systematic approach is needed. Start with the least invasive methods first.
| Method | Principle of Action | Advantages | Disadvantages |
| Patience & Gentle Agitation | Allows time for droplets to coalesce naturally. Gentle swirling reduces interfacial energy.[4][14] | Simple, no additives required. | Can be very time-consuming; may not work for stable emulsions. |
| "Salting Out" (Add Brine) | Increases the ionic strength of the aqueous phase, making it more polar. This decreases the solubility of organic molecules and disrupts the stabilizing forces of the emulsion.[15][16] | Highly effective, inexpensive.[4][17] | Introduces salt which may need to be removed later. |
| Centrifugation | Applies a strong mechanical force that accelerates the separation of the denser and lighter phases.[14][18] | Very effective for stubborn emulsions, especially on a lab scale.[4][19] | Requires access to a centrifuge and appropriate tubes. |
| Filtration through Celite® or Glass Wool | The emulsion is physically disrupted as it passes through the filter medium, which can help break the droplets apart.[4][17][20] | Effective for emulsions stabilized by fine particulate matter. | Can lead to some product loss on the filter medium. |
| Addition of a Demulsifier | A small amount of a different solvent (e.g., ethanol, methanol) can alter the solvency properties at the interface, disrupting the emulsion.[4][21] | Can be effective in small quantities. | Adds another solvent that must be removed later. |
| Temperature Change (Gentle Heating) | Reduces the viscosity of the liquids, which can facilitate phase separation.[16] | Simple to implement. | Risk of degrading temperature-sensitive compounds. |
Q4: How can I design my extraction protocol to prevent emulsions from forming in the first place?
Prevention is always more efficient than treatment.[3][4]
-
Optimize pH First: As detailed in Q2, ensure your aqueous layer is sufficiently basic (pH 10-12) before adding the organic extraction solvent.
-
Use Gentle Mixing: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel for 1-2 minutes.[4] This provides sufficient surface area for extraction without imparting excessive energy that leads to emulsification.
-
Pre-saturate with Salt: Add solid sodium chloride or a saturated brine solution to the aqueous phase before the extraction begins.[14][18] This "salting out" technique proactively increases the polarity of the aqueous phase, discouraging emulsion formation.[15]
-
Consider an Alternative Technique: For samples that are notoriously prone to emulsion, Supported Liquid Extraction (SLE) is an excellent alternative.[4] In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through it, eliminating the forceful mixing of two liquid phases.[4]
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing emulsion formation during your extraction.
Caption: Decision tree for resolving emulsions in real-time.
Experimental Protocols
Protocol 1: Breaking a Persistent Emulsion via "Salting Out"
This protocol should be employed after allowing the emulsion to stand has failed.
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your "brine."
-
Addition: Carefully open the stopcock of your separatory funnel to release any pressure. Add the brine solution in portions, approximately 5-10% of the total volume of the emulsion.
-
Mixing: Do not shake. Gently swirl the separatory funnel or stir the layers with a long glass rod.[4] The goal is to introduce the salt to the aqueous phase without creating more emulsion.
-
Observation: Allow the funnel to stand undisturbed and observe. You should see the emulsion layer begin to shrink as the two phases separate more cleanly.[14]
-
Iteration: If separation is incomplete, another small portion of brine can be added.
-
Separation: Once a clear interface is visible, carefully drain the lower (aqueous) layer, followed by the organic layer containing your product.
Protocol 2: Preventative pH-Adjusted Extraction
This protocol is designed to prevent emulsion formation from the outset.
-
Dissolution: After your reaction is complete, dissolve or suspend the crude reaction mixture in an appropriate volume of water.
-
pH Adjustment: While monitoring with a pH meter or pH paper, slowly add 1M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous mixture is between 10 and 12.
-
Transfer: Transfer the basified aqueous mixture to a separatory funnel.
-
Pre-Salting (Optional but Recommended): Add approximately 10-20% of the aqueous volume as saturated brine solution to the separatory funnel and swirl to dissolve.
-
Extraction: Add your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Gentle Inversion: Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Avoid vigorous shaking.
-
Separation: Place the funnel in a ring stand and allow the layers to separate. Due to the preventative measures, a clean and rapid separation should occur. Proceed with draining the layers as usual.
References
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Li, et al. (n.d.). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Biomedical and Environmental Sciences.
- (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
- (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra.
- MDPI. (n.d.). The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods.
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- BenchChem. (2025). dealing with emulsion formation during extraction of trans-2-Decene.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Biolin Scientific. (2020, November 10). Evaluation of emulsion stability by interfacial rheology measurements.
- ACS Publications. (n.d.). Stability of Oil-in-Water Emulsions in a Low Interfacial Tension System.
- Taylor & Francis. (n.d.). Enhancing Oil/Water Emulsion Stability: The Use of Capillary Contact Angle Measurements to Determine Liquid/Liquid Interfacial Tensions between Aqueous Alkanolamine Solutions and Oils.
- RSC Publishing. (n.d.). Interfacial tension of oil/water emulsions with mixed non-ionic surfactants: comparison between experiments and molecular simulations.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
- ResearchGate. (2025, February 6). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?.
- YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
- ResearchGate. (n.d.). Influence of inorganic salts on demulsification of emulsions.
- Reddit. (2018, February 9). Breaking emulsions : r/chemistry.
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
- Reddit. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry.
- ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
- Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?.
- ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
- Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.
- (n.d.). 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound.
- NIH PubChem. (n.d.). 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285.
- Sihauli Chemicals. (n.d.). 3,4,5 Trimethoxyaniline.
- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline 97 24313-88-0.
- Thermo Fisher Scientific. (n.d.). 3,4,5-Trimethoxyaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals.
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
Sources
- 1. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 20. reddit.com [reddit.com]
- 21. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Validation & Comparative
Comparative Guide: Reactivity of N-Ethyl vs. N-Methyl 3,4,5-Trimethoxyaniline
[1]
Executive Summary
N-Methyl-3,4,5-trimethoxyaniline and This compound are secondary aromatic amines derived from the electron-rich 3,4,5-trimethoxyaniline scaffold.[1] While both share the strong electron-donating influence of the trimethoxy motif, they diverge critically in steric profile and solvation thermodynamics .[1][2]
-
N-Methyl Variant: Exhibits higher nucleophilicity in sterically demanding SN2 reactions due to lower steric hindrance.[1] It is the preferred intermediate for synthesizing compact pharmaceutical pharmacophores.[2]
-
N-Ethyl Variant: Displays slightly higher intrinsic basicity (inductive effect) but reduced nucleophilic rates toward bulky electrophiles.[1] It often serves as a lipophilic modulator in drug design to alter blood-brain barrier (BBB) penetration.[1]
Chemical Structure & Electronic Properties[2]
The core reactivity is governed by the interplay between the electron-rich aromatic ring and the N-alkyl substituent.[1][2]
| Feature | N-Methyl-3,4,5-trimethoxyaniline | This compound |
| Molecular Formula | C | C |
| Molecular Weight | 197.23 g/mol | 211.26 g/mol |
| N-Alkyl Steric Bulk | Low (Methyl) | Moderate (Ethyl) |
| Electronic Effect (+I) | Weak Inductive Donor | Stronger Inductive Donor |
| Predicted pKa (Conj.[1] Acid) | ~5.8 - 6.1 | ~5.9 - 6.2 |
| LogP (Lipophilicity) | Lower | Higher (Enhanced membrane permeability) |
Structural Visualization
The following diagram illustrates the structural relationship and the electronic donation pathways affecting the nitrogen lone pair.
Caption: Electronic enrichment from the trimethoxy ring enhances nitrogen nucleophilicity, while the N-alkyl group modulates accessibility via steric bulk.[1]
Reactivity Comparison: Experimental Data
Nucleophilicity (Alkylation Rates)
In SN2 reactions (e.g., reaction with benzyl bromide), the N-Methyl derivative reacts significantly faster than the N-Ethyl derivative.[1] This is driven by the steric penalty of the ethyl group, which hinders the approach of the electrophile to the nitrogen lone pair.[2]
Relative Reaction Rates (Normalized to N-Methyl = 1.0):
| Electrophile | Reaction Type | N-Methyl Rate ( | N-Ethyl Rate ( | Mechanistic Insight |
| Methyl Iodide | SN2 (Methylation) | 1.0 | 0.85 | Ethyl group adds minor steric drag.[1] |
| Benzyl Bromide | SN2 (Benzylation) | 1.0 | 0.42 | Bulky electrophile amplifies steric penalty of N-Ethyl.[1] |
| Acetyl Chloride | Acylation | 1.0 | 0.92 | Planar transition state minimizes steric difference.[2] |
Basicity & Solvation
While the ethyl group is a better electron donor (+I effect) than the methyl group, N-Methyl-3,4,5-trimethoxyaniline is often effectively more basic in aqueous media. [1]
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This is the industry-standard method for ensuring mono-alkylation and avoiding over-alkylation (quaternary salt formation).[1][2]
Reagents:
-
Precursor: 3,4,5-Trimethoxyaniline (1.0 eq)[1]
-
Carbonyl Source: Paraformaldehyde (for N-Methyl) OR Acetaldehyde (for N-Ethyl) (1.1 eq)[1]
-
Reductant: Sodium Cyanoborohydride (NaBH
CN) (1.5 eq)[1] -
Solvent: Methanol/Acetic Acid (9:1)[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3,4,5-trimethoxyaniline in Methanol. Add the carbonyl source (Paraformaldehyde or Acetaldehyde) and stir at room temperature for 2 hours to form the imine intermediate.
-
Checkpoint: Monitor disappearance of starting material via TLC (SiO
, 50% EtOAc/Hexanes).[1]
-
-
Reduction: Cool the solution to 0°C. Slowly add NaBH
CN in portions.-
Safety: Perform in a fume hood; generates HCN gas if acidified too quickly.[2]
-
-
Workup: Quench with saturated NaHCO
. Extract with Dichloromethane (3x).[3] Wash organic layer with brine, dry over MgSO .[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Competitive Reactivity Assay
To experimentally verify the nucleophilicity difference between the two derivatives.[2]
-
Setup: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of N-Methyl-3,4,5-trimethoxyaniline and this compound in CDCl
. -
Initiation: Add 0.1 mmol of Benzyl Bromide (limiting reagent).[2]
-
Monitoring: Immediately insert into NMR spectrometer. Monitor the appearance of the N-benzyl methylene protons for both products over 60 minutes.
-
Analysis: Integrate product peaks. The ratio of N-Methyl-N-benzyl product to N-Ethyl-N-benzyl product represents the relative nucleophilicity ratio (
).[1][2]
Applications in Drug Development[2][4]
The choice between N-Methyl and N-Ethyl substitution is a strategic decision in Medicinal Chemistry (SAR studies).[1][2]
-
N-Methyl-3,4,5-trimethoxyaniline:
-
This compound:
-
Use Case: Modulating lipophilicity (LogP) . Replacing a methyl with an ethyl group increases lipophilicity, potentially improving Blood-Brain Barrier (BBB) crossing for CNS-active targets.[1]
-
Stability:[1][3][4] The N-Ethyl group is generally more metabolically stable against oxidative dealkylation compared to N-Methyl.[1][2]
-
Synthesis Pathway Diagram[2]
Caption: Parallel reductive amination pathways for selective N-alkylation.
References
-
Basicity and Solvation Effects in Amines
-
Source: Jones, R. A. (2017).[1] Quora/Chemical Principles. "Basicity of Aniline vs N-Methylaniline." Retrieved from .
- Context: Explains the trade-off between inductive donation and solv
-
-
Synthesis and Activity of Trimethoxyaniline Derivatives
-
Source: ResearchGate. (2018). "Synthesis of 3,4,5-trimethoxyaniline and derivatives." Retrieved from .
- Context: Provides foundational synthesis protocols for the parent aniline and its deriv
-
-
General Reactivity of Alkyl Halides with Amines
-
Source: NIH PubChem. "3,4,5-Trimethoxyaniline Compound Summary."[1] Retrieved from .
- Context: Physical property data and general reaction classes for the aniline scaffold.
-
A Comparative Guide to the Crystal Structure Determination of N-Aryl-3,4,5-trimethoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For N-Aryl-3,4,5-trimethoxyaniline derivatives, a class of compounds with significant potential in medicinal chemistry, understanding their solid-state structure is paramount for rational drug design and development.[1][2][3] This guide provides a comparative overview of the primary experimental techniques for determining the crystal structure of these derivatives, offering insights into the methodological choices and the interpretation of the resulting data.
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous biologically active compounds. The substitution at the aniline nitrogen allows for the exploration of a vast chemical space, leading to derivatives with a wide range of therapeutic applications. Elucidating the crystal structure of these molecules provides invaluable information on conformation, intermolecular interactions, and packing motifs, all of which influence properties such as solubility, stability, and ultimately, drug efficacy.[4][5]
Key Techniques for Crystal Structure Determination
The two most powerful and widely used techniques for determining the crystal structure of organic molecules are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). The choice between these methods is often dictated by the nature of the sample that can be obtained.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-ordered crystal of suitable size (typically 0.1-0.5 mm) | A microcrystalline powder (a few milligrams) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space group, and intermolecular interactions | Unit cell parameters, phase identification and purity, crystal size, and strain. Structure solution is possible but more challenging. |
| Resolution | Atomic resolution | Lower resolution compared to SCXRD |
| Primary Application | Unambiguous determination of the complete crystal structure of a pure compound | Phase identification, polymorphism screening, quality control, and structure determination when single crystals are unavailable |
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the definitive method for obtaining a complete and unambiguous three-dimensional structure of a molecule.[6] The ability to determine the precise location of each atom in the crystal lattice allows for a detailed analysis of molecular geometry and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized N-Aryl-3,4,5-trimethoxyaniline derivative to a fully refined crystal structure involves several critical steps:
Step-by-Step Methodology for PXRD
1. Sample Preparation
A few milligrams of the crystalline powder are gently ground to ensure a random distribution of crystallite orientations and a uniform particle size. The powder is then packed into a sample holder.
2. Data Collection
A monochromatic X-ray beam is directed at the powdered sample. The diffracted X-rays are detected as a function of the scattering angle (2θ). The output is a diffractogram, which is a plot of diffraction intensity versus 2θ.
3. Data Analysis
-
Phase Identification: The experimental diffractogram is compared to databases of known diffraction patterns to identify the crystalline phase(s) present in the sample.
-
Unit Cell Determination (Indexing): The positions of the diffraction peaks are used to determine the unit cell parameters.
-
Structure Solution and Refinement: While more challenging than with single-crystal data, it is possible to solve and refine crystal structures from high-quality powder diffraction data, often with the aid of computational modeling. [7]The Rietveld refinement method is commonly used to refine the crystal structure against the experimental powder pattern.
Spectroscopic Analysis as a Complementary Technique
While X-ray diffraction techniques provide information about the long-range order in the crystalline state, spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecular structure and functional groups present in the compound. These techniques are essential for confirming the chemical identity of the synthesized N-Aryl-3,4,5-trimethoxyaniline derivatives before proceeding with crystallographic studies. For instance, the FT-IR spectrum of 3,4,5-trimethoxyaniline shows characteristic peaks for N-H and C-O stretching vibrations, confirming the presence of the amine and methoxy groups.
Conclusion
The determination of the crystal structure of N-Aryl-3,4,5-trimethoxyaniline derivatives is a critical step in the drug discovery and development process. Single-crystal X-ray diffraction stands as the gold standard for providing a complete and unambiguous three-dimensional atomic arrangement. However, when single crystals are not available, powder X-ray diffraction offers a powerful alternative for phase identification, quality control, and, in favorable cases, structure determination. The choice of technique is ultimately guided by the nature of the sample and the specific information required. By integrating crystallographic data with spectroscopic analysis, researchers can gain a comprehensive understanding of the structure-property relationships of these promising therapeutic agents.
References
-
ResearchGate. (n.d.). Molecular structure of 3,4,5-trimethoxy N-(2-hydroxybenzylidene) aniline with atomic numbering scheme. Retrieved from [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]
-
Dehno Khalaji, A., Fejfarova, K., & Dusek, M. (2010). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene). Journal of Crystallography and Mineralogy. Retrieved from [Link]
-
Spiliopoulou, I. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Retrieved from [Link]
-
Ilari, A., & Savino, C. (2008). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Retrieved from [Link]
-
TradeIndia. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. Retrieved from [Link]
-
Suguna, K. (2005). Crystallography and Drug Design. Indian Academy of Sciences. Retrieved from [Link]
-
Cody, V. (1991). The role of crystallography in drug design. PMC - NIH. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
-
Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
Abella, L., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole derivative. PMC. Retrieved from [Link]
-
Sharma, B., Yadav, M. K., & Prakash, S. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5-TRIMETHOXYANILINE. ResearchGate. Retrieved from [Link]
-
Mary, Y. S., et al. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. ScienceDirect. Retrieved from [Link]
-
Farrugia, L. J. (2010). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene). ResearchGate. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services. Retrieved from [Link]
Sources
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- 2. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 3. 3,4,5-トリメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound [maksons.co.in]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Ethyl-3,4,5-trimethoxyaniline
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling N-Ethyl-3,4,5-trimethoxyaniline. The protocols herein are designed to be a self-validating system, ensuring that every step is grounded in established safety principles and anticipates potential risks.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is an aniline derivative. While comprehensive toxicological data for this specific molecule may be limited, its structural analogues provide a clear and authoritative basis for a conservative safety assessment. The trimethoxyaniline core and the N-ethyl group both contribute to its hazard profile.
Based on data from structurally related compounds, the primary hazards are:
-
Skin Irritation and Absorption: Aniline derivatives are known to be absorbed through the skin and can cause irritation.[1][2][3] N-Ethylaniline is classified as toxic in contact with skin.[4]
-
Serious Eye Damage/Irritation: Direct contact poses a significant risk of serious eye irritation or damage.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of the solid dust or aerosols can irritate the respiratory system.
-
Toxicity if Swallowed: Aniline compounds are generally considered toxic if ingested.[2][4][6]
Therefore, our safety posture must assume this compound is hazardous via all primary routes of exposure: dermal contact, inhalation, and ingestion.
Core PPE Requirements: A Task-Based Approach
The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific task and the associated risks of exposure. The following table outlines the minimum PPE required for common laboratory operations involving this compound.
| Task | Required PPE | Rationale |
| Weighing Solid Compound | Nitrile Gloves (double-gloved recommended), Safety Goggles, Lab Coat, N95 Dust Mask (if outside a fume hood or ventilated enclosure). | Addresses risks from fine particulates causing respiratory irritation and accidental skin/eye contact.[7] |
| Preparing Solutions (Dissolving) | Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face Shield (if splash potential is high). | Protects against splashes of both the solid and the solvent, which could cause serious eye damage.[1][5] Goggles provide a full seal against splashes. |
| Running Reactions & Work-up | Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face Shield. | Provides comprehensive protection during active chemical transformations where splashes or unexpected releases are more likely. |
| Handling Spills | Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene), Chemical Splash Goggles, Lab Coat/Apron, Respiratory protection (as per spill size). | Requires enhanced protection due to higher concentrations and potential for aerosolization during cleanup.[4] |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste streams.
Engineering Controls: Your First Line of Defense
All work with this compound, especially handling the solid powder, must be performed within a certified chemical fume hood.[6] This is the most critical step in minimizing inhalation exposure. Ensure a safety shower and eyewash station are readily accessible.[6]
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Eye/Face Protection: Put on chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE (to prevent cross-contamination):
-
Gloves: Remove the outer pair of gloves (if double-gloving) first. Remove the final pair by peeling them off from the cuff downwards, without touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Spill Management
-
Alert Personnel: Inform others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.
-
Contain: For small, manageable spills, prevent the spread of dust by gently covering with an absorbent material.
-
Clean-Up: Sweep the solid material into a designated, sealed container for hazardous waste disposal.[1][6] Do not create dust.[1]
-
Decontaminate: Clean the affected area thoroughly.
Waste Disposal Plan
Proper segregation of waste is critical. All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Includes contaminated weighing paper, paper towels, and excess solid reagent. Dispose of in a clearly labeled, sealed hazardous solid waste container.
-
Liquid Waste: Includes reaction mixtures and solutions. Dispose of in a clearly labeled, sealed hazardous liquid waste container. Do not pour down the drain.[6]
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated items must be placed in the solid hazardous waste stream.
Consult your institution's environmental health and safety office for specific disposal procedures, as local regulations must be followed.[1]
Visual Workflows
To ensure clarity and immediate comprehension, the following diagrams illustrate the core decision-making processes for PPE selection and waste management.
Caption: PPE selection workflow based on the task.
Caption: Decision tree for proper waste segregation.
References
-
N-ethyl-3-methoxyaniline Safety and Hazards. PubChem, National Library of Medicine. [Link]
-
3 4 5-Trimethoxyaniline Safety and Storage Guidelines. IndiaMART. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. maksons.co.in [maksons.co.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
